![molecular formula C12H11NO3S B2479027 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid CAS No. 854357-41-8](/img/structure/B2479027.png)

2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

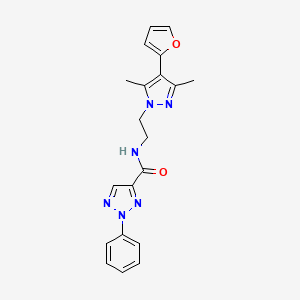

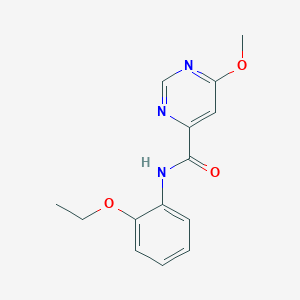

“2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid” is an organic compound that belongs to the class of compounds known as phenyl-1,3-oxazoles . It has a molecular weight of 250.28 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H10N2O3S/c1-7-12-10(13-16-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) . This indicates the presence of a 5-membered oxazole ring with a methyl group at position 5, a benzoic acid group, and a sulfanyl group attached to the oxazole ring . Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Catalytic Applications : Sulfuric acid derivatives, similar in structure to the compound , have been employed as recyclable catalysts in condensation reactions. These catalysts are used for the synthesis of various chemical compounds, displaying high yields and maintaining catalytic activity over multiple runs (Tayebi et al., 2011).

Drug Metabolism Studies : In a study on the metabolism of a novel antidepressant, derivatives of benzoic acid similar to the specified compound were identified as metabolites. This research provides insights into the enzymatic pathways involved in drug metabolism (Hvenegaard et al., 2012).

Antimicrobial and Antioxidant Properties : Novel compounds structurally related to 2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid have been synthesized and evaluated for their antimicrobial and antioxidant activities. Such studies highlight the potential of these compounds in therapeutic applications (Fathima et al., 2021).

Electrochemical Studies : Research on electrochemical behavior of similar benzoic acid derivatives provides insights into the mechanisms of chemical reactions, particularly in the context of electrochemical reduction processes (Mandić et al., 2004).

Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have been studied for their ability to inhibit corrosion in metals. These studies are significant for industrial applications, particularly in protecting metal surfaces (Ammal et al., 2018).

Synthesis of Pharmaceutical Compounds : Research on the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a compound related to the target molecule, highlights its application in the preparation of cardiotonic drugs (Lomov, 2019).

Direcciones Futuras

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . Future research could focus on synthesizing various oxazole derivatives, including “2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid”, and screening them for various biological activities. This could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles .

Mecanismo De Acción

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets . These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .

Mode of Action

The oxazole ring in the compound is a crucial structural motif in medicinal chemistry, often contributing to the preferential specificity of biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 24929 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Given the wide spectrum of biological activities associated with oxazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Análisis Bioquímico

Biochemical Properties

It’s possible that it may interact with certain enzymes, proteins, and other biomolecules, but these interactions have not been thoroughly investigated .

Cellular Effects

It’s unclear how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

It’s unclear if there are any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s unclear which enzymes or cofactors this compound interacts with, and whether it has any effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s unclear if this compound interacts with any transporters or binding proteins, and whether it has any effects on its localization or accumulation .

Subcellular Localization

It’s unclear if there are any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Propiedades

IUPAC Name |

2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-8-6-9(13-16-8)7-17-11-5-3-2-4-10(11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHVAMDKSLWIAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CSC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate](/img/structure/B2478949.png)

![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N,N-dibenzyl-4-{2-[(benzylamino)carbothioyl]hydrazino}-4-oxobutanamide](/img/structure/B2478959.png)

![4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2478966.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)